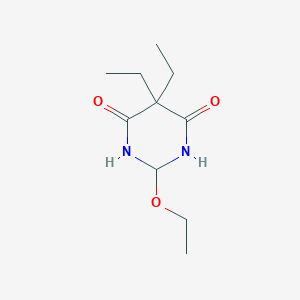
2-Ethoxy-5,5-diethyldihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5,5-diethyldihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. This compound features a pyrimidine ring with ethoxy and diethyl substituents, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5,5-diethyldihydropyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and typically requires heating to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Biginelli reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-5,5-diethyldihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The ethoxy and diethyl groups can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive dihydropyrimidines.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-5,5-diethyldihydropyrimidine-4,6(1H,5H)-dione would depend on its specific interactions with biological targets. Typically, dihydropyrimidines can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxy-5,5-dimethyldihydropyrimidine-4,6(1H,5H)-dione
- 2-Methoxy-5,5-diethyldihydropyrimidine-4,6(1H,5H)-dione
- 2-Ethoxy-5,5-diethyldihydropyrimidine-4,6(1H,5H)-trione
Uniqueness
2-Ethoxy-5,5-diethyldihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and diethyl groups can lead to distinct interactions with biological targets compared to other similar compounds.
Propriétés
Numéro CAS |
112498-90-5 |
|---|---|
Formule moléculaire |
C10H18N2O3 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-ethoxy-5,5-diethyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C10H18N2O3/c1-4-10(5-2)7(13)11-9(15-6-3)12-8(10)14/h9H,4-6H2,1-3H3,(H,11,13)(H,12,14) |
Clé InChI |
CFEJNHAQXGZAPK-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(NC1=O)OCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal](/img/structure/B14313242.png)
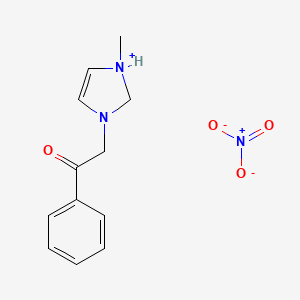
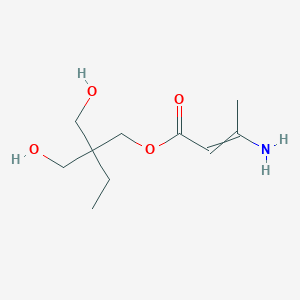
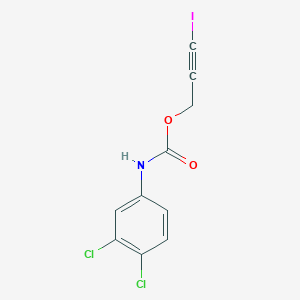
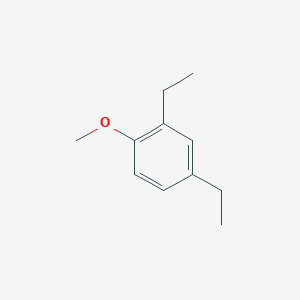

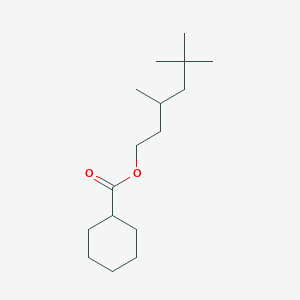
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
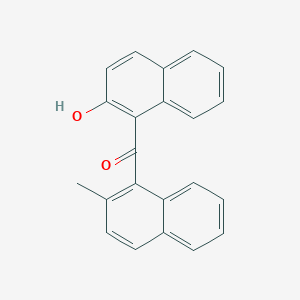
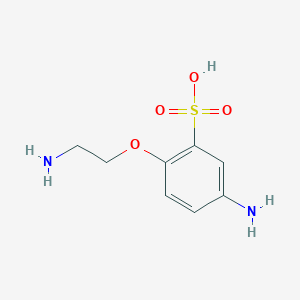
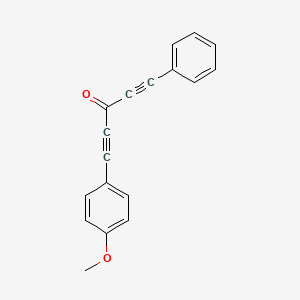
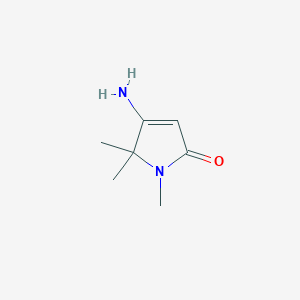
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)
